Unii-L7T6T5J56J

Description

Historical Trajectory of Azaspiracid-1 Discovery and Initial Characterization

The emergence of Azaspiracid-1 (AZA1) as a recognized marine biotoxin stems from a public health incident in November 1995, when at least eight individuals in the Netherlands exhibited severe gastrointestinal distress after consuming blue mussels (Mytilus edulis). whoi.edufao.orgresearchgate.net The mussels were traced back to cultivation sites in Killary Harbour, Ireland. fao.orgwikipedia.org While the symptoms, including nausea, vomiting, severe diarrhea, and stomach cramps, were similar to those of Diarrhetic Shellfish Poisoning (DSP), analysis of the shellfish revealed that the concentrations of known DSP toxins like okadaic acid and dinophysistoxins were too low to be the cause. fao.orgifremer.fr

This discrepancy prompted further investigation into the mussel extracts. Researchers identified a novel toxic agent, which was provisionally named Killary Toxin-3 (KT3). fao.orgifremer.frmdpi.com Subsequent work led to the isolation and purification of this compound from contaminated Irish mussels. fao.orgwikipedia.org Upon initial structural analysis, the toxin was renamed Azaspiracid to better describe its distinct chemical features, which included a nitrogen-containing (aza) group, a unique tri-spiro-assembly, and a carboxylic acid moiety. wikipedia.orgifremer.fr The original incident was followed by several other Azaspiracid Poisoning (AZP) events linked to Irish mussels, solidifying the status of this new compound as a significant food safety concern. researchgate.netwikipedia.org

| Date | Event | Location | Implicated Shellfish | Initial Toxin Name | Reference |

|---|---|---|---|---|---|

| Nov 1995 | First recorded human intoxication event. | Netherlands (mussels from Ireland) | Blue Mussels (Mytilus edulis) | Killary Toxin-3 (KT3) | whoi.edufao.org |

| 1997 | Recurrence of contamination and human intoxication. | Arranmore Island, Donegal, Ireland | Mussels | - | fao.orgwikipedia.org |

| 1998 | Formal isolation and structural elucidation of the causative compound. | - | Blue Mussels (Mytilus edulis) | Azaspiracid (AZA1) | fao.orgwikipedia.org |

| 2000 | Intoxication event from frozen, pre-cooked mussels. | United Kingdom (mussels from Ireland) | Mussels | - | wikipedia.org |

Evolution of Azaspiracid-1 Structural Elucidation and Subsequent Revisions

The general structure of Azaspiracid-1 was first published in 1998 following its successful isolation from contaminated mussels. fao.orgwikipedia.org The proposed structure was complex, featuring a polyether backbone, a unique tri-spiro-ring system, and a terminal carboxylic acid group. wikipedia.orgmarine.ie However, this initial structural assignment soon came under scrutiny.

The first indications of error arose from synthetic chemistry efforts aimed at recreating the molecule. wikipedia.org In 2003, attempts to synthesize the proposed AZA1 structure resulted in a molecule that exhibited different chromatographic behavior and discrepancies in its Nuclear Magnetic Resonance (NMR) spectrum when compared to the naturally occurring toxin. wikipedia.org This suggested that the original structural assignment was incorrect.

Further intensive research, combining sophisticated synthetic chemistry and detailed spectroscopic analysis, led to a significant revision of the AZA1 structure in 2004. wikipedia.orgifremer.frnih.gov This revised structure corrected key aspects of the molecule's stereochemistry. Total synthesis of the newly proposed structure finally provided a compound that matched the natural product, seemingly confirming its identity. acs.orgnih.gov However, the structural journey was not yet complete. A comprehensive synthetic and analytical study published in 2018 provided a final structural revision, correcting the absolute configuration for all previously published primary azaspiracids, including AZA1. wikipedia.org This iterative process of proposing, synthesizing, and comparing highlights the immense complexity of the Azaspiracid-1 molecule and the critical role of total synthesis in verifying the structures of complex natural products. researchgate.netresearchgate.netacs.org

| Year | Milestone | Method/Reason | Reference |

|---|---|---|---|

| 1998 | Initial structure of AZA1 proposed. | Isolation from mussels and analysis via Mass Spectrometry (MS) and NMR. | fao.orgwikipedia.org |

| 2003 | Discrepancies found in the 1998 structure. | Total synthesis attempts yielded a compound with different properties than natural AZA1. | wikipedia.org |

| 2004 | First major revision of the AZA1 structure. | Extensive NMR studies and further synthetic work. | wikipedia.orgifremer.frnih.gov |

| 2018 | Comprehensive structural revision. | A definitive synthetic and analytical study corrected the absolute configuration of all primary azaspiracids. | wikipedia.org |

Contextual Significance of Azaspiracid-1 within Marine Biotoxin Research

The discovery of Azaspiracid-1 was a pivotal moment in marine biotoxin research, introducing an entirely new class of shellfish toxins. ifremer.frbezpecnostpotravin.cz Its emergence revealed that existing monitoring programs, which focused on known toxin groups responsible for conditions like Paralytic Shellfish Poisoning (PSP) and Diarrhetic Shellfish Poisoning (DSP), were insufficient to protect public health from novel threats. fao.orgresearchgate.net

A significant challenge following its discovery was identifying the producing organism. For years, the origin of azaspiracids remained a mystery. fao.org Because of its polyether structure, a dinoflagellate was suspected, but no known toxic species were found in the waters where the contaminated mussels were harvested. fao.org It wasn't until later that the small dinoflagellate Azadinium spinosum was identified as a primary producer of these toxins, with species of the genus Amphidoma also being implicated. whoi.edumarine.ieencyclopedia.pub This discovery was crucial, as it introduced a new genus of toxin-producing microalgae that was previously considered benign. researchgate.net

The global spread of azaspiracids has further cemented their importance. Initially identified in Western Europe, the toxins have since been detected in shellfish and phytoplankton in North Africa, North America, and South America. researchgate.netwikipedia.orgnoaa.gov Research has also revealed a large and growing family of AZA analogues, with over 60 different structures identified. marine.ieencyclopedia.pubnih.gov This structural diversity presents a significant analytical and toxicological challenge, as different analogues can exhibit varying levels of potency, complicating regulatory efforts aimed at ensuring seafood safety. bezpecnostpotravin.cznih.gov

Properties

Key on ui mechanism of action |

... AZ-4 did not modify cytosolic Ca2+ in resting cells. However, the toxin dose-dependent inhibited the increase in cytosolic Ca2+ levels induced by thapsigargin (Tg). AZ-4 decreased Ca2+-influx induced by Tg but did not affect the Ca2+-release from internal stores induced by this drug. The effects of AZ-4 on Ca2+-influx induced by Tg were reversible and not regulated by adenosine 3',5'-cyclic monophosphate (cAMP) pathway. When AZ-4 was added before, after or together with nickel, an unspecific blocker of Ca2+ channels, the effects were indistinguishable and additive. AZ-4 also inhibited maitotoxin (MTX)-stimulated Ca2+-influx by 5 to 10%. ... AZ-2 and AZ-3, clearly increase cytosolic cAMP levels of human lymphocytes. In calcium studies, we found that only if cells are initially in a calcium-free medium, AZ-2 increases the intracellular calcium concentration with two components: Ca(2+) release from internal stores and Ca(2+) influx from extracellular medium. AZ-2 sensitive Ca(2+) stores seem to be different from the thapsigargin sensitive one. AZ-2-induced Ca(2+) influx is mediated through Ni(2+) and SKF96365 blockable channels, and it is additive with Tg-induced Ca(2+) influx. AZ-3 does not empty intracellular stores but also increases cytosolic calcium levels. AZ-3-induced Ca(2+) influx is mediated through Ni(2+) blockable channels, and it is not additive with Tg-induced Ca(2+) influx. In addition, AZ-3 slightly alkalinizes cytosol. Adenylyl cyclase (AC) modulation inhibits AZ-2- and AZ-3-evoked Ca(2+) increase and AZ-3-induced pH(i) rise. |

|---|---|

CAS No. |

214899-21-5 |

Molecular Formula |

C47H71NO12 |

Molecular Weight |

842.1 g/mol |

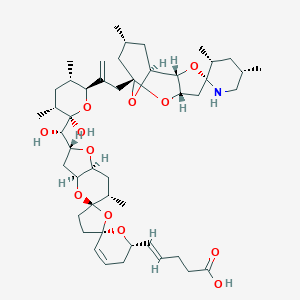

InChI |

InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-11,14,26-28,30-38,40-42,48,51-52H,4,9,12-13,15-25H2,1-3,5-7H3,(H,49,50)/b11-8+/t26-,27+,28+,30-,31+,32-,33-,34+,35+,36-,37-,38+,40+,41+,42+,43+,44-,45-,46-,47-/m1/s1 |

InChI Key |

AHFHSIVCLPAESC-KFBGSVPSSA-N |

Isomeric SMILES |

CC1CC2C3C(C[C@@]4(O3)C(CC(CN4)C)C)O[C@@](C1)(O2)CC(=C)C5C(CC([C@@](O5)(C(C6CC7C(O6)CC([C@@]8(O7)CC[C@@]9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C |

Canonical SMILES |

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C |

Color/Form |

Colorless amorphorous solid |

Other CAS No. |

214899-21-5 |

physical_description |

Colorless solid; [HSDB] |

Pictograms |

Irritant |

Synonyms |

Azaspiracid-1 and 37-epi Azaspiracid-1; |

Origin of Product |

United States |

Ecological and Environmental Dynamics of Azaspiracid 1

Primary Producer Organisms and Toxigenic Dinoflagellate Associations

The production of azaspiracids is linked to small, thecate dinoflagellates belonging to the family Amphidomataceae, which includes the genera Azadinium and Amphidoma. marine.ieawi.de While several species within this family are known to produce various AZA analogues, the production of AZA-1 is specifically attributed to the dinoflagellate Azadinium spinosum. ices.dk

Azadinium spinosum: A Principal Producer of Azaspiracid-1

Azadinium spinosum was the first organism identified as a primary producer of azaspiracids. tandfonline.comresearchgate.nettandfonline.com This small, photosynthetic dinoflagellate, measuring between 12–16 µm in length, was first isolated from the east coast of Scotland. tandfonline.comresearchgate.net Axenic cultures of A. spinosum have been shown to produce AZA-1, AZA-2, and AZA-33. researchgate.nettandfonline.commdpi.com

Research has revealed genetic diversity within A. spinosum, with different ribotypes exhibiting distinct toxin profiles. mdpi.comnih.gov Ribotype A, commonly found in strains from Scotland, Ireland, and Denmark, primarily produces AZA-1 and AZA-2. mdpi.commdpi.com In contrast, Ribotype B, identified in Norwegian strains, mainly produces AZA-11 and AZA-51. mdpi.comawi.de This variation highlights the complexity of predicting toxicity based solely on the presence of the species.

A 24-hour feeding experiment demonstrated that mussels (Mytilus edulis) can directly ingest A. spinosum cells, leading to the accumulation of toxins above regulatory limits within that short timeframe. ifremer.fr The study also observed the rapid bioconversion of AZA-1 to its metabolite, AZA-17, within the mussel tissue. ifremer.fr

Other Azadinium Species Implicated in Azaspiracid Production

While A. spinosum is the only known producer of AZA-1, other species within the genus Azadinium have been identified as producers of different azaspiracid analogues. ices.dkoup.com This demonstrates that toxin production is a trait found in multiple, but not all, species of the genus.

Azadinium poporum : This species has been found to have highly variable AZA profiles. ices.dk Strains of A. poporum can produce AZA-2, AZA-40, and other analogues, while some strains are non-toxigenic. ices.dkmdpi.com

Azadinium dexteroporum : Identified in the Mediterranean Sea, this species produces a unique profile of AZAs, including AZA-35 and several novel compounds, but notably does not produce AZA-1 or AZA-2. mdpi.com

The discovery of these additional toxigenic Azadinium species complicates monitoring efforts, as the presence of the genus does not automatically indicate the risk of AZA-1 contamination.

Role of Amphidoma Species in Azaspiracid Analog Production

The genus Amphidoma, a close relative of Azadinium, also contributes to the diversity of azaspiracids in the marine environment, though it is not associated with the production of AZA-1. marine.ieices.dk

Amphidoma languida : This species is a known producer of AZA analogues. mdpi.comnih.gov Strains isolated from Ireland and Iceland produce AZA-38 and AZA-39. awi.detandfonline.com A strain from the Spanish coast, however, was found to produce AZA-2 and AZA-43, indicating regional differences in toxin profiles even within the same species. awi.denih.gov

The toxins produced by Amphidoma species add to the complex mixture of AZA analogues that can be found in marine ecosystems and subsequently in shellfish.

Table 1: Toxin Production by Azadinium and Amphidoma Species

| Species | Primary Azaspiracid Analogs Produced |

| Azadinium spinosum (Ribotype A) | AZA-1, AZA-2, AZA-33 researchgate.netmdpi.commdpi.com |

| Azadinium spinosum (Ribotype B) | AZA-11, AZA-51 mdpi.comawi.de |

| Azadinium poporum | AZA-2, AZA-40 (variable) ices.dkmdpi.com |

| Azadinium dexteroporum | AZA-35, AZA-54, AZA-55, AZA-56, AZA-57, AZA-58 mdpi.com |

| Amphidoma languida (Ireland/Iceland) | AZA-38, AZA-39 awi.detandfonline.com |

| Amphidoma languida (Spain) | AZA-2, AZA-43 awi.denih.gov |

Global and Regional Distribution of Azaspiracid-1

Initially perceived as a localized European issue, the detection of Azaspiracid-1 and its producing organism, A. spinosum, has expanded globally, indicating a widespread distribution. researchgate.netresearchgate.net

Comprehensive Geographical Occurrence of Azaspiracid-1 in Marine Environments

Azaspiracid-1 contamination in shellfish was first confirmed in Ireland. fsai.ieacs.org Subsequent monitoring and research have identified AZA-1 in shellfish and plankton across Western Europe, including the United Kingdom, Norway, France, Spain, and Portugal. fsai.ieresearchgate.net

Beyond Europe, the presence of azaspiracids has been reported along the coasts of northwest Africa, North America (Canada and the USA), South America (Chile), and Asia (China, Japan). wikipedia.orgnih.govresearchgate.netresearchgate.net The detection of AZA-1 in regions like the Pacific coast of the USA, Chile, and New Zealand suggests a more global distribution of its producer, A. spinosum, than initially thought. ices.dkresearchgate.net

Table 2: Documented Global Occurrence of Azaspiracid-1

| Continent | Country/Region | Marine Environment |

| Europe | Ireland | Atlantic Coast (e.g., Killary Harbour, Bantry Bay) researchgate.netwikipedia.orgacs.org |

| United Kingdom | Scotland, South-west England researchgate.net | |

| Norway | Sognefjord researchgate.net | |

| Spain | Galicia, Andalusian Atlantic coast researchgate.net | |

| France | Brittany researchgate.net | |

| Denmark | North Sea Coast awi.de | |

| North America | Canada | Eastern Canada researchgate.net |

| USA | Pacific Coast ices.dk | |

| South America | Chile | Coastal waters researchgate.net |

| Asia | China | Mariculture sites (detection of AZA-2, suggesting potential for AZA-1) doi.org |

| Japan | Coastal waters researchgate.net | |

| Oceania | New Zealand | Coastal waters ices.dk |

| Africa | Northwest Africa | Atlantic Coast researchgate.net |

Spatial and Temporal Patterns of Azaspiracid-1 Detection

The occurrence of Azaspiracid-1 often follows distinct spatial and temporal patterns. Spatially, contamination events are frequently recorded along the western coastline of Ireland. acs.org A 2018 survey detected A. spinosum at the majority of sampled stations in Irish coastal waters and the North Sea, with peak densities found off the Irish coast. nih.gov

Temporally, maximum concentrations of AZA-1 in shellfish are generally observed in the late summer or early autumn. acs.orgresearchgate.net However, significant toxin levels have also been found at times when dinoflagellate populations are typically low, such as during the winter months, indicating persistence of the toxins in shellfish. acs.orgresearchgate.net In Great Britain, the majority of AZA-contaminated samples between 2011 and 2016 were found between July and August, with some events persisting through the winter. researchgate.net This seasonality can be influenced by various environmental factors, including water temperature, nutrient availability, and ocean currents that can transport blooms of toxigenic algae to shellfish beds. researchgate.net

Bioaccumulation and Biotransformation of Azaspiracid-1 in Marine Organisms

The accumulation and metabolic alteration of AZA1 in marine life are critical aspects of its ecological footprint.

Bivalve mollusks, such as mussels and oysters, are primary vectors for the accumulation of AZA1. nih.gov These filter-feeding organisms can concentrate the toxin from the surrounding water, where it is produced by dinoflagellates like Azadinium spinosum. nih.govexplorationpub.com Studies have shown that mussels (Mytilus edulis and Mytilus galloprovincialis) can rapidly accumulate AZA1 to levels exceeding regulatory limits. ifremer.frifremer.fr For instance, after just six hours of exposure to A. spinosum, the concentration of azaspiracids in mussels can surpass the European Union's regulatory limit of 160 µg/kg. ifremer.frbezpecnostpotravin.cz

The distribution of AZA1 within the tissues of bivalve mollusks is not uniform. While polyether toxins are typically concentrated in the digestive glands, AZA1 and its analogues are also found distributed throughout the other tissues of shellfish. fao.org In mussels exposed to dissolved AZA1, the gills can contain a significant portion of the total toxin load (42–46%), whereas in mussels that have ingested the toxin-producing algae, the digestive gland holds the majority (75–90%). ifremer.frnih.govmdpi.com This differential accumulation is likely related to the route of exposure and the molecular properties of the different AZA analogues. mdpi.com

Besides bivalve mollusks, AZA1 has been detected in other marine species, including scallops (Pecten maximus), clams (Tapes filipinarium), and cockles (Cardium edule), indicating its potential to move through various trophic levels within the marine food web. nih.govnih.gov Finfish can also accumulate AZA1, either directly from the water or by consuming contaminated shellfish. nih.gov

Once accumulated by marine organisms, AZA1 can undergo biotransformation, leading to the formation of various analogues and metabolites. mdpi.com To date, over 60 AZA analogues have been identified, with many being products of metabolic processes within shellfish. nih.gov The most prevalent and regulated analogues, in addition to AZA1, are AZA2 and AZA3. bezpecnostpotravin.czmdpi.com AZA2 is a methylated version of AZA1, while AZA3 is a demethylated analogue. fao.org

Other significant metabolites include hydroxylated and carboxylated forms of AZA1 and its primary analogues. For example, AZA4 and AZA5 are hydroxylated analogues of AZA3, while AZA7 and AZA8 are hydroxylated forms of AZA1. nih.gov Carboxylated analogues, such as AZA17 and AZA19, are also prominent metabolites, formed through the oxidation of AZA1 and AZA2, respectively. nih.govnih.govacs.org The table below summarizes some of the key AZA analogues and their relationship to AZA1.

Table 1: Key Azaspiracid Analogues and Metabolites

| Analogue/Metabolite | Relationship to AZA1 |

|---|---|

| AZA2 | Methylated analogue |

| AZA3 | Demethylated analogue (metabolite of AZA1) |

| AZA4/AZA5 | Hydroxylated analogues of AZA3 |

| AZA7/AZA8 | Hydroxylated analogues of AZA1 |

| AZA17 | Carboxylated analogue of AZA3 (metabolite of AZA1) |

| AZA19 | Carboxylated analogue of AZA6 (metabolite of AZA2) |

| AZA65/AZA66 | 22α-hydroxymethylAZAs (intermediates in the conversion of AZA1/AZA2 to AZA17/AZA19) |

Research into the metabolic pathways of AZA1 in mussels has revealed complex biotransformation processes. nih.gov The primary metabolic alterations involve hydroxylation and carboxylation.

One of the key metabolic pathways is the conversion of AZA1 to the more toxic AZA3. nih.gov This process involves an intermediate step where AZA1 is converted to AZA17, a carboxylated analogue of AZA3. nih.gov AZA17 is then believed to undergo decarboxylation to form AZA3. nih.gov Recent studies have also identified novel intermediates, AZA65 and AZA66 (22α-hydroxymethylAZAs), which are thought to be the initial products in the conversion of AZA1 and AZA2 to their respective carboxylated forms, AZA17 and AZA19. nih.govacs.org

Hydroxylation is another significant metabolic pathway. nih.govacs.org In vitro studies using hepatopancreatic fractions from blue mussels have shown that α-hydroxylation at the C-23 position is a prominent route, leading to the formation of AZA8 from AZA1. nih.govacs.org Double hydroxylation of AZA1 can also occur, resulting in minor metabolites like AZA67. nih.govacs.org These metabolic transformations are rapid, with a significant proportion of AZA1 being converted to its metabolites within hours of accumulation. ifremer.fr

Characterization of Azaspiracid-1 Analogues and Metabolites

Ecological Impacts of Azaspiracid-1 in Aquatic Food Webs

The presence of AZA1 and its metabolites in the marine environment has significant ecological consequences, affecting the health and development of various aquatic organisms.

In vivo studies on marine animal models have demonstrated the toxic effects of AZA1. In mice, intraperitoneal injection of purified AZA1 induced symptoms such as progressive paralysis of the limbs, difficulty breathing, and convulsions before death. researchgate.net Oral administration in rodents has been shown to cause extensive damage to several organs, including the intestine, liver, spleen, and thymus. nih.gov

A significant ecological concern is the teratogenic potential of AZA1. Studies using the Japanese medaka (Oryzias latipes), a model fish species, have shown that AZA1 is a potent teratogen. nih.govmdpi.com Microinjection of AZA1 into medaka embryos resulted in dose-dependent adverse effects, including:

Slower heart rate (bradycardia) nih.gov

Retarded development, such as reduced growth and delayed pigmentation nih.gov

These findings suggest that the ingestion of AZA1 by wild fish could lead to decreased survival rates of their offspring, potentially impacting fish populations. ifremer.fr The teratogenic effects observed with purified AZA1 were also replicated with extracts from contaminated mussels containing a mixture of AZA analogues, highlighting the real-world risk posed by these toxins in the marine food web. nih.gov

Advanced Analytical Methodologies for Azaspiracid 1

Spectroscopic and Chromatographic Techniques for Azaspiracid-1 Characterization

The definitive identification and quantification of AZA1 are predominantly achieved through a combination of chromatographic separation and spectroscopic detection. These methods form the cornerstone of regulatory monitoring and research.

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the structural elucidation of Azaspiracid-1. canada.cascispace.com Following its initial isolation, the complex structure of AZA1, which includes a unique tri-spiro-assembly, a cyclic amine, and a carboxylic acid group, was determined through extensive NMR analysis. wikipedia.orgacs.org However, the initial proposed structure was later found to contain errors. wikipedia.org Further detailed NMR studies, including sophisticated experiments like COSY, TOCSY, NOESY, and HMBC, were critical in revising and ultimately confirming the correct chemical structure. researchgate.netmarine.ie

One-dimensional ¹H NMR spectroscopy is also employed to assess the purity of AZA1 reference materials. canada.ca Quantitative NMR (QNMR) has been utilized to determine the precise concentration of AZA1 in stock solutions used for creating certified reference materials (CRMs), ensuring the accuracy of subsequent quantitative analyses by other methods. canada.ca More recently, NMR analysis was instrumental in identifying and structurally characterizing isomers, such as 37-epi-AZA1, which can be present in shellfish samples and are not always separated from AZA1 under certain chromatographic conditions. marine.ie

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful tool for the analysis of AZA1. canada.cascispace.com Techniques such as quadrupole/time-of-flight (QToF) mass spectrometry provide accurate mass measurements, which are essential for confirming the elemental composition of the toxin and its analogues. canada.cabohrium.com The initial structural work on AZA1 and its analogues, AZA2 and AZA3, was confirmed using both NMR and QToF-MS. canada.cascispace.com

HRMS is frequently combined with liquid chromatography (LC) and has been described as a progressive approach for surveying marine algal toxins. mdpi.comnih.gov The high resolving power of instruments like Orbitrap mass spectrometers allows for the separation of AZA1 from other co-eluting matrix components, enhancing detection specificity. mdpi.comugent.be This capability is also vital for identifying new, previously unknown AZA analogues in complex samples like shellfish extracts. acs.orgifremer.fr

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred and reference method for the routine detection and quantification of AZA1 in shellfish. marine.ienih.gov This technique offers exceptional sensitivity and specificity, allowing for the detection of AZA1 at levels far below what is possible with older bioassay methods. mdpi.comnih.gov An early LC/MS method reported a detection limit of 50 pg for AZA1, a sensitivity approximately 80,000 times greater than the mouse bioassay. nih.gov More recent methods have achieved even lower detection limits, down to 4 pg. mdpi.comnih.gov

LC-MS/MS methods typically involve a reversed-phase HPLC separation followed by detection using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. nih.gov This involves monitoring specific precursor-to-product ion transitions, which provides a high degree of certainty in identification and quantification. nih.gov Method validation according to international standards has demonstrated high recovery rates (e.g., 99.4%) and good precision for AZA1 analysis in shellfish matrices. cabidigitallibrary.org The technique is central to regulatory monitoring programs worldwide to ensure seafood safety. marine.ie

The integration of ultra-high performance liquid chromatography (UHPLC) has significantly advanced the analysis of AZA1. mdpi.comresearchgate.net UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which results in much higher separation efficiency and resolution compared to conventional HPLC. keep.eunih.gov This enhancement allows for faster analysis times, often reducing run times to just a few minutes, which increases sample throughput for monitoring laboratories. nih.govnih.gov

The improved resolution of UHPLC is also beneficial for separating AZA1 from its isomers and other closely related AZA analogues that may be present in a sample. mdpi.comresearchgate.net UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS), such as Orbitrap or QToF systems, represents a state-of-the-art approach, combining rapid, high-efficiency separation with accurate mass detection for comprehensive toxin profiling. mdpi.comugent.be

A significant challenge in the LC-MS-based analysis of AZA1 is the presence of matrix effects. ifremer.frcore.ac.uk These effects are caused by co-extracted endogenous compounds from the sample matrix (e.g., shellfish tissue) that can interfere with the ionization of the target analyte in the MS source. marine.ie For AZA1, this interference typically results in ion suppression, where the presence of the matrix reduces the detector signal, leading to an underestimation of the toxin's concentration. mdpi.commarine.ieresearchgate.net

The degree of signal suppression can be substantial, ranging from 15% to 70% depending on the shellfish species and the specific instrument used. marine.ienih.gov Several strategies have been developed to mitigate or correct for matrix effects. These include:

Sample Cleanup: Using techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample extract before analysis. mdpi.comcabidigitallibrary.org

Chromatographic Optimization: Modifying the LC method to achieve better separation of AZA1 from matrix components. marine.ie

Method Modification: Using different mobile phase conditions, such as an alkaline method, has been shown to eliminate matrix suppression for AZA1 on certain instruments. marine.ienih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for the effect. ugent.bemarine.ie

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Immunological and Biosensor-Based Detection Approaches

While LC-MS/MS is the gold standard, there is a need for rapid, simple, and low-cost screening methods for AZA1. scispace.comresearchgate.net Immunological assays and biosensors have been developed to meet this need. These methods are typically based on the highly specific recognition between an antibody and the AZA1 toxin. nih.govresearchgate.net

Enzyme-Linked Immunosorbent Assays (ELISAs) have been developed for the detection of total AZAs. researchgate.net These assays often use a competitive format where free AZA1 in a sample competes with a labeled AZA tracer for a limited number of antibody binding sites. scispace.com The resulting signal is inversely proportional to the amount of toxin in the sample. ELISAs have shown good correlation with LC-MS/MS results and have limits of quantitation well below the regulatory limits, making them suitable for screening large numbers of samples. researchgate.net

More recently, electrochemical immunosensors have been created for the rapid detection of AZAs. scispace.comresearchgate.net These devices immobilize anti-AZA antibodies on an electrode surface. scispace.com The binding event is then converted into a measurable electrical signal. Some sensor configurations use protein G or avidin-biotin interactions to stably attach the antibodies and can provide results in as little as 15 minutes. scispace.comresearchgate.net These biosensor platforms offer a promising tool for high-throughput screening and can detect a broad range of toxic AZA analogues. scispace.com While no field-deployable kits are commercially available yet, these technologies represent an active area of research. food.gov.uk

Data Tables

Table 1: Summary of

| Technique | Primary Application | Key Findings & Advantages | References |

| NMR Spectroscopy | Structural Elucidation & Confirmation | Essential for initial structure determination, subsequent revisions, and purity assessment of standards. canada.cawikipedia.orgmarine.ie | canada.cawikipedia.orgmarine.ie |

| High-Resolution MS (HRMS) | Accurate Mass Measurement & Identification | Provides high-confidence identification of AZA1 and its analogues through precise mass data; crucial for discovering new analogues. canada.camdpi.comifremer.fr | canada.camdpi.comifremer.fr |

| LC-MS/MS | Routine Quantification & Monitoring | The reference method for regulatory testing; offers very high sensitivity (pg levels) and specificity for AZA1 in complex matrices. marine.ienih.govnih.gov | marine.ienih.govnih.gov |

| UHPLC | High-Throughput Separation | Provides faster and more efficient separations than conventional HPLC, increasing sample throughput and improving resolution of isomers. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |

| Immunological Assays (ELISA) | Rapid Screening | Enables rapid screening of many samples for total AZA content with good sensitivity and correlation to LC-MS/MS. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Electrochemical Biosensors | High-Throughput Screening | Offers miniaturized, rapid (~15 min) detection suitable for high-throughput analysis and routine monitoring programs. scispace.comresearchgate.net | scispace.comresearchgate.net |

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) have emerged as a sensitive and high-throughput method for screening large numbers of samples for azaspiracids. nih.gov Ovine polyclonal antibodies have been successfully produced and utilized to develop an ELISA for the quantification of azaspiracids in various matrices, including shellfish, algal cells, and culture supernatants. nih.gov The immunizing antigens for this assay were prepared from synthetic fragments representing the constant region of azaspiracids, while the plate coating antigen was prepared from AZA-1 itself. nih.gov

One validated ELISA demonstrated a working range of 0.45 to 8.6 ng/mL and a limit of quantitation for total azaspiracids in whole shellfish of 57 μg/kg, which is well below the maximum permitted level set by the European Commission. nih.govresearchgate.net Further development led to a more sensitive ELISA with a working range of 0.30–4.1 ng/mL and a limit of quantification of 37 μg/kg for AZA-1 in shellfish. nih.gov This enhanced sensitivity was achieved through the production of a new plate-coater, OVA-cdiAZA1, which also allowed for a five-fold reduction in the amount of plate-coater used. researchgate.netnih.gov

These ELISAs have shown excellent correlation with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis for both spiked and naturally contaminated mussel samples. nih.govresearchgate.net The assays are capable of detecting a broad range of AZA analogues, indicating their suitability for screening shellfish intended for human consumption and for research on AZA metabolism. nih.govnih.gov

Fabrication and Performance of Electrochemical Immunosensors for Rapid Screening

To address the need for simple, low-cost, and rapid detection methods, electrochemical immunosensors have been developed for the screening of azaspiracids. scispace.com These sensors are based on a competitive direct immunoassay format. scispace.com In this setup, an anti-AZA polyclonal antibody is immobilized onto protein G or avidin-coated electrodes. scispace.com

The performance of these immunosensors allows for the quantification of a wide range of AZA concentrations, from below to well above the regulatory limit, without the need for sample dilution. scispace.com For instance, a protein G-based immunosensor demonstrated a quantification range for AZA analogues from 63 ± 3 to 2841 ± 247 µg AZA-1 equiv./kg. scispace.com An avidin-biotin interaction-based immunosensor showed a similar range of 46 ± 2 to 3079 ± 358 µg AZA-1 equiv./kg. scispace.com

The development of these miniaturized and compact devices, often utilizing 8-electrode arrays, allows for high-throughput analysis. scispace.comresearchgate.net Furthermore, the reusability of some immunosensor components, such as in the avidin-biotin system, contributes to economic savings and sustainability. scispace.com The results obtained from these electrochemical immunosensors have shown good agreement with those from LC-MS/MS analysis of naturally contaminated mussel samples, demonstrating their reliability for routine monitoring programs. scispace.com

Assessment of Antibody Cross-Reactivity with Azaspiracid-1 Analogues

A key aspect of immunoassay development is the assessment of antibody cross-reactivity with various analogues of the target toxin. For azaspiracids, polyclonal antibodies have demonstrated broad cross-reactivity. researchgate.net

One developed ELISA showed good cross-reactivity with AZA-1 through AZA-10, as well as AZA-33, AZA-34, and 37-epi-AZA-1. nih.govresearchgate.net The assay also detects 22-carboxy-AZA metabolites, such as AZA-17 and AZA-19, as indicated by similar results from cooked and uncooked naturally contaminated mussels. nih.govresearchgate.net A newer version of the ELISA confirmed this broad cross-reactivity, detecting all available quantitative AZA reference materials and precursors to AZA-3 and AZA-6. nih.gov

A magnetic bead-based direct immunoassay was used to establish cross-reactivity factors for AZA-1 through AZA-10. nih.gov In a separate study using a microsphere-based immunoassay, the monoclonal antibody 8F4 was shown to recognize AZA-2 and AZA-3 with cross-reactivities of 42% and 138%, respectively, relative to AZA-1. frontiersin.org Another study using polyclonal antibodies found that AZA-59 had a molar cross-reactivity of 121% compared to AZA-1. awi.de

Table 1: Cross-Reactivity of Different Immunoassays with Azaspiracid Analogues

| Immunoassay Type | Antibody Type | Recognized Analogues | Cross-Reactivity Details |

|---|---|---|---|

| ELISA | Polyclonal | AZA1-AZA10, AZA-33, AZA-34, 37-epi-AZA-1, AZA-17, AZA-19 | Good cross-reactivity with a wide range of analogues. nih.govresearchgate.net |

| Microsphere-based Immunoassay | Monoclonal (8F4) | AZA-2, AZA-3 | 42% for AZA-2 and 138% for AZA-3 relative to AZA-1. frontiersin.org |

| ELISA | Polyclonal | AZA-59 | 121% molar cross-reactivity compared to AZA-1. awi.de |

| Magnetic Bead-based Immunoassay | Polyclonal | AZA1-AZA10 | Cross-reactivity factors established. nih.gov |

Production and Certification of Azaspiracid-1 Reference Materials

The availability of certified reference materials (CRMs) is fundamental for the accurate calibration of analytical instruments, method validation, and quality control in shellfish monitoring programs. marine.iecapes.gov.br

Methodologies for Preparing Certified Azaspiracid-1 Calibration Solutions

Certified calibration solutions of AZA-1 have been produced by isolating the toxin from contaminated materials, such as the hepatopancreas of blue mussels (Mytilus edulis). marine.iecapes.gov.brmarine.ie The isolation process typically involves extraction with ethanol, followed by partitioning and purification using preparative liquid chromatography. marine.ieresearchgate.net The purified AZA-1 is then dried to its anhydrous form. marine.iecapes.gov.br

Purity assessment is a critical step and is performed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. marine.iecapes.gov.brnih.gov The final concentration of the AZA-1 in a stock solution, often prepared in deuterated methanol (B129727) (CD3OH), is accurately determined using quantitative NMR (qNMR) spectroscopy. marine.iecapes.gov.br This stock solution is then precisely diluted with high-purity methanol to the desired certified concentration. marine.iecapes.gov.brresearchgate.net For example, a certified calibration solution for AZA-1 was prepared at a concentration of 1.47 ± 0.08 μmol/L. marine.iecapes.gov.brmarine.ie The final solutions are dispensed into argon-filled glass ampoules that are flame-sealed to ensure stability. marine.iecapes.gov.brresearchgate.net

Sustainable Production of Azaspiracid-1 Standards from Dinoflagellate Cultures

A sustainable source of AZA-1 for the production of reference standards is the cultivation of the dinoflagellate Azadinium spinosum, the primary producer of AZA-1 and AZA-2. ifremer.frices.dkresearchgate.net This approach avoids reliance on naturally occurring toxic events. ifremer.frresearchgate.net

Large-scale, continuous cultures of A. spinosum can be maintained in photobioreactors. ifremer.frresearchgate.net Studies have shown the feasibility of producing azaspiracids from A. spinosum in bioreactors for subsequent purification and the creation of certified standards. ifremer.frresearchgate.net For instance, pilot-scale cultures using 100 L chemostats have been successfully implemented. ifremer.fr The toxin production can be optimized by controlling culture conditions such as the dilution rate. ifremer.frresearchgate.net In one study, an optimal toxin production was achieved at a dilution rate of 0.25 day⁻¹. ifremer.frresearchgate.net

After cultivation, the toxins are extracted from both the algal cells (retentate) and the culture medium (permeate) using solid-phase adsorption techniques, with recovery rates of approximately 80%. ifremer.frresearchgate.net A subsequent purification process, optimized from methods used for shellfish extracts, can yield highly pure AZA-1. researchgate.net One such effort, starting with 1200 L of culture, produced 9.3 mg of AZA-1 with over 95% purity. researchgate.net

Synthetic Chemistry of Azaspiracid 1 and Its Analogues

Total Synthesis Strategies for Azaspiracid-1

The total synthesis of Azaspiracid-1 has been a significant achievement, marked by the development of innovative and elegant strategies to construct its intricate polycyclic framework, which includes nine rings and twenty stereocenters. illinois.edu Two major research groups, led by K.C. Nicolaou and David A. Evans, have been at the forefront of these efforts, each employing distinct and powerful approaches to conquer this synthetic challenge.

Enantioselective Approaches to Azaspiracid-1 Total Synthesis

The presence of numerous stereocenters in Azaspiracid-1 necessitates the use of highly stereocontrolled synthetic methods. Enantioselective synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, has been a cornerstone of the strategies to synthesize Azaspiracid-1.

The Evans group, in their synthesis of (+)-Azaspiracid-1, utilized a series of catalytic enantioselective reactions to set key stereocenters early in the synthesis. nih.govacs.org These included a hetero-Diels-Alder reaction to form the E- and HI-ring fragments, a carbonyl-ene reaction for the CD-ring fragment, and a Mukaiyama aldol (B89426) reaction to construct the FG-ring fragment. nih.govacs.orgnih.gov This approach, which introduces chirality catalytically, is highly efficient and avoids the need for chiral auxiliaries or resolutions at later stages.

The Nicolaou group also employed enantioselective methods in their synthesis of (-)-Azaspiracid-1. Their strategy involved the synthesis of key building blocks in both enantiomeric forms, which was instrumental in the eventual structural revision and confirmation of the natural product's absolute configuration. oup.com The synthesis started from L-malic acid, a readily available chiral starting material, and involved a lengthy sequence of stereoselective reactions. acs.org

A key challenge in the synthesis was the construction of the unique spiroaminal HI-ring domain and the bis-oxaspiroketal region of the ABCD rings. oup.comresearchgate.net These intricate cyclic systems required the development of novel stereoselective cyclization reactions. For instance, the Nicolaou group utilized a neodymium triflate-induced cyclization to forge the FGHI fragment. nih.gov

| Enantioselective Reaction | Group | Fragment Synthesized | Citation |

| Hetero-Diels-Alder Reaction | Evans | E- and HI-rings | nih.govacs.orgnih.gov |

| Carbonyl-Ene Reaction | Evans | CD-ring | nih.govacs.orgnih.gov |

| Mukaiyama Aldol Reaction | Evans | FG-ring | nih.govacs.orgnih.gov |

| Neodymium Triflate-Induced Cyclization | Nicolaou | FGHI fragment | nih.gov |

Convergent Assembly of Azaspiracid-1 Subunits and Carbon Skeleton

Given the large and complex structure of Azaspiracid-1, a convergent synthetic strategy is highly advantageous. This approach involves the independent synthesis of several complex fragments, or subunits, which are then coupled together at a late stage to form the final molecule. This strategy is generally more efficient and allows for greater flexibility than a linear synthesis, where the molecule is built step-by-step from one end to the other.

Both the Evans and Nicolaou groups adopted convergent strategies for the total synthesis of Azaspiracid-1. The molecule was retrosynthetically disconnected into several key fragments of comparable complexity.

The Evans group's strategy involved the synthesis of an ABCD-aldehyde fragment and an EFGHI-sulfone fragment. nih.gov The final and most complex bond formation was the coupling of the anion of the anomeric EFGHI-sulfone to the ABCD-aldehyde, a strategy that proved to be highly effective in completing the synthesis of (+)-Azaspiracid-1. nih.govacs.orgresearchgate.net The fragment couplings were achieved using aldol and sulfone anion methodologies. nih.govacs.org

The Nicolaou group's convergent approach involved the synthesis of three main building blocks: the ABCD bis-oxaspiroketal subunit, the E-ring precursor, and the FHI-ring stannane (B1208499) system. oup.com The assembly of these fragments was accomplished through a dithiane coupling reaction to unite the C1-C20 and C21-C27 fragments, followed by a Stille-type coupling to incorporate the C28-C40 fragment. acs.orgacs.orgnih.govacs.org This strategy allowed for the efficient construction of the entire carbon skeleton of Azaspiracid-1.

| Fragment Coupling Strategy | Group | Key Fragments | Coupling Reactions | Citation |

| Anomeric Sulfone Anion Addition | Evans | ABCD-aldehyde, EFGHI-sulfone | Aldol and sulfone anion methodologies | nih.govacs.orgresearchgate.net |

| Dithiane and Stille Coupling | Nicolaou | ABCD bis-oxaspiroketal, E-ring precursor, FHI-ring stannane | Dithiane coupling, Stille coupling | oup.comacs.orgacs.orgnih.govacs.org |

Synthetic Confirmation of Azaspiracid-1 Absolute Configuration and Structural Revisions

The initial structural assignment of Azaspiracid-1, based on NMR studies of the minute amounts of the isolated natural product, contained several errors. nih.govifremer.fr The total synthesis of the proposed structure by the Nicolaou group in 2003 played a pivotal role in revealing these inaccuracies. nih.gov The synthetic material did not match the natural product, prompting a significant revision of the proposed structure. nih.gov

Through a combination of degradation studies and the synthesis of multiple diastereomers, the Nicolaou group was able to unambiguously determine the correct structure and absolute configuration of (-)-Azaspiracid-1 in 2004. nih.govoup.com This was a landmark achievement, demonstrating the power of total synthesis as a tool for structural elucidation. The structural revision involved five configurational inversions and a transposition of an endocyclic double bond. oup.com The synthesis of both enantiomers of key fragments was crucial in this process, as it allowed for the comparison of synthetic intermediates with degradation products of the natural toxin. oup.comacs.org

The Evans group also contributed to the structural clarification. Their synthesis of various diastereomers of the C19–C20 junction suggested that this region was likely one of the areas of misassignment in the original structure. nih.gov Ultimately, their successful total synthesis of (+)-Azaspiracid-1 further confirmed the revised structure. nih.govnih.gov

Chemical Synthesis of Azaspiracid-1 Analogues and Truncated Systems

The chemical synthesis of analogues and truncated versions of Azaspiracid-1 is of great importance for structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for the toxin's biological activity. The total synthesis routes developed for Azaspiracid-1 have provided a platform for the preparation of such analogues.

The Nicolaou group, alongside the total synthesis of Azaspiracid-1, also reported the synthesis of its C1-C20 epimer and several truncated analogues for biological investigations. acs.orgnih.govresearchgate.net These analogues, with simplified structures, can help to pinpoint the pharmacophore of the molecule. For instance, twelve truncated AZA1 analogues produced during the total synthesis were found to be non-toxic, suggesting that the entire molecule and its correct three-dimensional structure are necessary for its potent biological effects. ifremer.fr

The synthesis of Azaspiracid-2 and Azaspiracid-3, naturally occurring analogues of Azaspiracid-1 that differ by the presence or absence of methyl groups, has also been achieved. oup.comnih.gov These syntheses have provided valuable material for toxicological studies and have further confirmed the absolute structures of these toxins. nih.gov

Development of Synthetic Routes to Key Azaspiracid-1 Intermediates

The success of the convergent total syntheses of Azaspiracid-1 relied heavily on the development of efficient and stereoselective routes to its key fragments. These intermediates, often complex polycyclic systems themselves, required significant synthetic effort to prepare.

The synthesis of the ABCD ring system, a unique bis-spiroketal, was a major challenge. The Nicolaou group developed a TMSOTf-induced ring-closing cascade to form the ABC rings. acs.org Other research groups have also explored different strategies for the construction of this fragment. clockss.orgoregonstate.edu

For the EFGHI domain, the Evans group developed catalytic enantioselective reactions to construct the individual rings, which were then coupled using aldol methodology. nih.govresearchgate.net The synthesis of the FGHI ring system has also been a focus of other research groups, with strategies involving desymmetrization and Masamune-Roush coupling conditions being explored. thieme-connect.com

The development of synthetic routes to these key intermediates has not only enabled the total synthesis of Azaspiracid-1 but has also contributed new methodologies to the field of organic synthesis. The challenges posed by the intricate structure of Azaspiracid-1 have spurred innovation in areas such as stereoselective catalysis, cascade reactions, and fragment coupling strategies.

Cellular and Molecular Toxicodynamics of Azaspiracid 1

Investigation of Cellular Targets and Mechanisms of Action

The toxicity of AZA-1 is not attributed to a single, specific target but rather to its ability to interfere with multiple fundamental cellular processes. This multifaceted mechanism of action contributes to the broad range of symptoms observed in azaspiracid poisoning.

Disruption of Cytoskeletal Dynamics and F-actin Organization

A primary and well-documented effect of AZA-1 is the profound disruption of the actin cytoskeleton. nih.govnih.govmdpi.com The actin cytoskeleton is a dynamic network of protein filaments crucial for maintaining cell shape, motility, and internal organization. AZA-1 induces a significant disorganization of F-actin, the polymerized form of actin, leading to a decrease in its cellular concentration. nih.govfao.org This disruption manifests as the rearrangement of stress fibers, which are bundles of actin filaments, and a loss of focal adhesion points that anchor cells to the extracellular matrix. nih.gov

In various cell types, including neuroblastoma and Jurkat T-lymphocyte cells, exposure to AZA-1 results in dramatic alterations to the F-actin arrangement. nih.govumich.edu This includes the retraction of pseudopodia, which are cellular extensions vital for movement and chemotaxis. nih.govumich.edu Notably, while AZA-1 induces the disorganization of actin filaments, it does not appear to affect the total amount of polymerized actin or the architecture of the microtubule cytoskeleton. nih.goveuropeanreview.org The cytoskeletal damage induced by AZA-1 has been described as irreversible, persisting even after the toxin is removed. mdpi.com These effects on the cytoskeleton are believed to be linked to the observed inhibition of cell growth and detachment of adherent cells. nih.gov

Table 1: Effects of Azaspiracid-1 on Cytoskeletal Dynamics

| Cell Line | AZA-1 Concentration | Observed Effect on F-actin | Reference |

|---|---|---|---|

| Neuroblastoma cells | Micromolar | Decreased levels of F-actin. oup.com | oup.com |

| Jurkat cells | 10nM | Retraction of pseudopodia. nih.govoup.com | nih.govoup.com |

| Neuroblastoma and Caco-2 cells | Not specified | Rearrangement of stress fibers and loss of focal adhesion points. nih.gov | nih.gov |

| Human lymphocytes | Not specified | Reduction in cellular F-actin content. umich.edu | umich.edu |

Interactions with Plasma Membrane Proteins and Ion Channels

AZA-1 significantly impacts the plasma membrane by interacting with and altering the localization and function of various membrane proteins. oup.com Studies have shown that AZA-1 treatment leads to a generalized accumulation of proteins on the cell surface. oup.com This is, at least in part, due to the inhibition of endocytosis, the process by which cells internalize plasma membrane proteins. oup.comnih.gov

Specifically, AZA-1 has been shown to induce the accumulation of a proteolytic fragment of E-cadherin, a crucial cell adhesion molecule, and increase the levels of Na+/K+-ATPase and the prolactin receptor at the cell membrane. oup.comnih.gov This effect on E-cadherin suggests that AZA-1 impairs cell-cell adhesion. oup.com The toxin's ability to block the intracellular transfer of an E-cadherin-bound antibody provides direct evidence for its inhibitory effect on endocytosis. oup.comnih.gov

Furthermore, AZA-1 has been implicated in the modulation of ion channel activity. It has been proposed as a blocker of hERG potassium channels. karger.com In cultured neurons, AZA-1 causes a rapid, dose-dependent membrane hyperpolarization, indicating an effect on ion fluxes across the cell membrane. oup.comnih.gov This disruption of ion gradients is thought to be involved in the neurotoxic effects of the toxin. nih.gov The cytotoxic effects in neurons were sensitive to inhibitors of various ion transporters, including 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), amiloride, and ouabain, further supporting the role of ion flux disruption in AZA-1 toxicity. nih.gov

Impact on Organelle Integrity: Golgi Complex Disruption and Vesicle Accumulation

Beyond the plasma membrane and cytoskeleton, AZA-1 also targets intracellular organelles, most notably the Golgi complex. The Golgi apparatus is a central organelle in the secretory pathway, responsible for processing and sorting proteins and lipids. Electron microscopy has revealed that AZA-1 causes a disruption of the Golgi complex. nih.gov This is accompanied by an accumulation of vesicles, suggesting a blockage in vesicular transport. nih.gov

Proteomic studies have identified the downregulation of proteins involved in the maintenance of the Golgi complex and vesicle transport, such as the component of oligomeric Golgi complex 5 and ras-related protein RAB1, following AZA-1 exposure. nih.gov The Golgi apparatus plays a critical role in protein trafficking, and its fragmentation can lead to impaired transport of essential proteins to their correct cellular destinations, potentially contributing to neuronal dysfunction and cell death. nih.gov Disruption of the Golgi can also lead to an increased formation of Golgi and coated vesicles, indicating an alteration in intracellular vesicular transport. biomedres.us The accumulation of vesicles and disruption of the Golgi structure by AZA-1 points to a significant impairment of the cellular secretory and trafficking machinery.

Modulation of Intracellular Signaling Pathways

AZA-1 exerts a profound influence on key intracellular signaling pathways, further contributing to its cellular toxicity.

AZA-1 has been consistently shown to modulate intracellular calcium (Ca²⁺) concentrations. oup.com In human lymphocytes, AZA-1 induces an increase in cytosolic Ca²⁺ levels. nih.gov This increase is dependent on both the release of Ca²⁺ from intracellular stores and the influx of Ca²⁺ from the extracellular environment through channels that can be blocked by nickel (Ni²⁺). nih.gov However, in neurons, the cytotoxic action of AZA-1 appears to be independent of alterations in cytosolic calcium concentration. oup.com The AZA-1-induced rise in Ca²⁺ is negatively modulated by the activation of protein kinase C (PKC) and the inhibition of protein phosphatases 1 and 2A (PP1 and PP2A). nih.govfao.org

In addition to calcium, AZA-1 also affects cyclic AMP (cAMP) signaling pathways. oup.com Studies in human lymphocytes have demonstrated that AZA-1 causes an increase in cellular cAMP levels. nih.govumich.edu This effect on cAMP is not dependent on extracellular Ca²⁺ and is insensitive to okadaic acid, a known inhibitor of protein phosphatases. nih.gov While AZA-1 elevates cAMP in lymphocytes, modulators of the cAMP pathway did not alter the cytotoxic effect of AZA-1 in cerebellar granule cells, suggesting that the role of cAMP in AZA-1 toxicity may be cell-type specific. oup.com

Table 2: Modulation of Intracellular Signaling by Azaspiracid-1

| Signaling Molecule | Cell Type | Effect of AZA-1 | Reference |

|---|---|---|---|

| Cytosolic Calcium (Ca²⁺) | Human lymphocytes | Increase. nih.gov | nih.gov |

| Cytosolic Calcium (Ca²⁺) | Neurons | Cytotoxicity is independent of Ca²⁺ alteration. oup.com | oup.com |

| Cyclic AMP (cAMP) | Human lymphocytes | Increase. nih.govumich.edu | nih.govumich.edu |

| Cyclic AMP (cAMP) | Cerebellar granule cells | cAMP modulators did not alter cytotoxicity. oup.com | oup.com |

Influence on Protein Kinase C (PKC) and Protein Phosphatase (PP1/PP2A) Activities

Initial investigations into the toxic mechanism of Azaspiracid-1 (AZA1) explored its potential interaction with protein phosphatases due to the symptomatic similarities between Azaspiracid Shellfish Poisoning (AZP) and Diarrhetic Shellfish Poisoning (DSP), which is caused by toxins that inhibit protein phosphatases 1 and 2A (PP1 and PP2A). However, studies have consistently shown that AZA1 does not inhibit PP1 or PP2A activity. umich.edumdpi.com In fact, research on human lymphocytes has indicated that the increase in cytosolic calcium induced by AZA1 is negatively modulated by the inhibition of PP1 and PP2A. nih.govfao.org This suggests that the pathways affected by AZA1 are distinct from those targeted by DSP toxins. umich.edu

Similarly, the activation of Protein Kinase C (PKC) has been shown to negatively modulate the AZA1-induced rise in cytosolic calcium. nih.govfao.org Further research has excluded PKC activation as a direct target in the cascade of events leading to AZA1-induced neurotoxicity. nih.gov This evidence collectively points towards a mechanism of action for AZA1 that is independent of direct modulation of PKC and PP1/PP2A activities, distinguishing it from other marine phycotoxins. umich.edumdpi.com

Azaspiracid-1 Induced Alterations in Cellular Metabolism

Azaspiracid-1 exposure triggers significant changes in cellular metabolism, impacting key pathways involved in cholesterol synthesis and energy production. These alterations appear to be a central part of the cellular response to the toxin.

Effects on Cholesterol Biosynthesis Pathways

A prominent effect of AZA1 is the disruption of cholesterol homeostasis. nih.gov Gene expression studies in human T lymphocyte cells have revealed a significant upregulation of genes involved in the de novo biosynthesis of cholesterol following AZA1 exposure. nih.gov This transcriptional response is likely a compensatory mechanism to a measured decrease in cellular cholesterol levels by approximately 50%. nih.gov The upregulation of cholesterol synthesis genes coincides with an increased protein expression of the low-density lipoprotein (LDL) receptor, further indicating the cell's effort to replenish its cholesterol supply. nih.govmarine.ie These findings suggest that the inhibition of de novo cholesterol synthesis is a key event in AZA1-induced cytotoxicity and may represent a primary target pathway of the toxin. nih.gov

Modulation of Glycolysis and Cellular Energy Metabolism

In addition to its effects on cholesterol, AZA1 also modulates cellular energy metabolism. Studies have demonstrated an upregulation of messenger RNA (mRNA) expression for genes associated with glycolysis in cells treated with AZA toxins. nih.govencyclopedia.pubnih.govresearchgate.net This suggests a potential shift in the cell's energy production strategy towards glycolysis. Proteomic analysis of human neuroblastoma cells exposed to AZA1 further supports this, showing that the most highly upregulated proteins are involved in cellular energy metabolism. nih.gov This metabolic reprogramming may be a response to the cellular stress and increased energy demands induced by the toxin.

Transcriptomic and Proteomic Responses to Azaspiracid-1 Exposure

To gain a broader understanding of the cellular response to AZA1, global analyses of gene and protein expression have been conducted. These studies have provided valuable insights into the complex network of pathways affected by the toxin.

Gene Expression Profiling using DNA Microarrays and qPCR

The application of DNA microarrays and quantitative polymerase chain reaction (qPCR) has been instrumental in mapping the transcriptomic changes induced by AZA1. nih.govbac-lac.gc.ca In human T lymphocyte cells, microarray analysis revealed that early-responding genes (at 1 hour) included transcription factors, membrane proteins, receptors, and inflammatory genes. nih.gov At later time points (4 and 24 hours), the dominant response was the upregulation of 17 out of 18 genes involved in cholesterol biosynthesis. nih.gov

A whole-genome mRNA expression study using DNA microarrays in undifferentiated intestinal Caco-2 cells also showed a distinct gene expression profile for AZA1, characterized by the increased mRNA expression of genes involved in cholesterol synthesis and glycolysis. nih.gov The effects on key genes within these pathways were subsequently confirmed by qPCR. nih.govresearchgate.net These transcriptomic studies provide a molecular-level view of the cellular reprogramming that occurs in response to AZA1 and have been crucial in identifying the disruption of cholesterol and energy metabolism as central to its toxic action. nih.govnih.gov

Table of Upregulated Genes in Cholesterol Biosynthesis by Azaspiracid-1 (This table is a representation of findings and not an exhaustive list from a single study)

| Gene Symbol | Gene Name | Function in Cholesterol Biosynthesis |

| HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. |

| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | Rate-limiting enzyme in cholesterol synthesis. |

| MVK | Mevalonate (B85504) kinase | Phosphorylates mevalonate. |

| PMVK | Phosphomevalonate kinase | Converts mevalonate 5-phosphate to mevalonate 5-diphosphate. |

| MVD | Mevalonate diphosphate (B83284) decarboxylase | Catalyzes the final step in the mevalonate pathway. |

| IDI1 | Isopentenyl-diphosphate delta isomerase 1 | Interconverts isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). |

| FDFT1 | Farnesyl-diphosphate farnesyltransferase 1 | Catalyzes the first committed step in sterol biosynthesis. |

| SQLE | Squalene (B77637) epoxidase | Catalyzes the oxidation of squalene to 2,3-oxidosqualene. |

| LSS | Lanosterol synthase | Cyclizes (S)-2,3-epoxysqualene to lanosterol. |

| DHCR7 | 7-dehydrocholesterol reductase | Catalyzes the final step in cholesterol biosynthesis. |

| LDLR | Low density lipoprotein receptor | Mediates the endocytosis of cholesterol-rich LDL. |

Interactive Data Table: Cellular Effects of Azaspiracid-1 (Filter and sort to explore the multifaceted toxicological profile of AZA1)

| Cellular Process | Specific Effect | Key Molecules Involved | Cell Types Studied |

| Protein Regulation | No direct inhibition | PP1, PP2A | Human lymphocytes, various cell lines |

| Negative modulation of Ca2+ increase | PKC, PP1, PP2A | Human lymphocytes | |

| Cholesterol Metabolism | Inhibition of de novo synthesis | HMG-CoA reductase pathway genes | Human T lymphocytes, Caco-2 cells |

| Decreased cellular cholesterol | Cholesterol | Human T lymphocytes | |

| Upregulation of synthesis genes | SREBP pathway genes | Human T lymphocytes, Caco-2 cells | |

| Increased LDL receptor expression | LDLR | Human T lymphocytes | |

| Energy Metabolism | Upregulation of glycolysis genes | Glycolytic enzymes | Caco-2 cells, human neuroblastoma cells |

| Upregulation of metabolic proteins | Energy metabolism-related proteins | Human neuroblastoma cells | |

| Temporary ATP depletion | ATP | Human neuroblastoma cells, various cell lines | |

| Gene Expression | Upregulation of early response genes | Transcription factors, receptors | Human T lymphocytes |

| Upregulation of late response genes | Cholesterol biosynthesis genes | Human T lymphocytes | |

| Protein Expression | Upregulation of metabolic proteins | Energy metabolism proteins | Human neuroblastoma cells |

| Downregulation of Golgi-related proteins | COG5, RAB1 | Human neuroblastoma cells |

Global Protein Expression Analysis via Proteomics

The cellular response to Azaspiracid-1 (AZA-1) involves complex and widespread changes in protein expression. To elucidate these molecular alterations, global quantitative proteomics has been employed, utilizing techniques such as stable-isotope labeling with amino acids in cell culture (SILAC) coupled with mass spectrometry. This powerful approach allows for the comprehensive identification and quantification of thousands of proteins, providing a snapshot of the cellular proteome in response to toxin exposure. nih.gov

In a key study investigating the effects of AZA-1 on human neuroblastoma cells, a differential protein expression analysis was conducted to capture the primary effects of the toxin before the onset of significant cytoskeletal damage. nih.gov This methodology is crucial for distinguishing between the initial molecular targets and downstream consequences of toxicity. The findings revealed a complex cellular response, indicating that AZA-1 triggers a significant, albeit temporary, depletion of ATP, which may underlie the multifaceted changes observed in the proteome. nih.gov These global analyses underscore the broad impact of AZA-1 on fundamental cellular processes, extending beyond a single, specific target. nih.govmdpi.com

Identification of Upregulated and Downregulated Proteins

Proteomic analyses have successfully identified specific proteins whose expression levels are significantly altered following exposure to Azaspiracid-1. These changes provide critical insights into the cellular pathways perturbed by the toxin.

Upregulated Proteins: The proteins most prominently upregulated in response to AZA-1 are primarily associated with cellular energy metabolism and the regulation of the cytoskeleton. nih.govoup.com This suggests that the cell attempts to counteract the toxin-induced energy depletion and manage the emerging structural stress. nih.gov

Downregulated Proteins: Conversely, a significant number of proteins are downregulated by AZA-1. The majority of these are involved in essential cellular processes such as transcription, translation, and protein modification. nih.govoup.com This broad suppression of protein synthesis and maintenance machinery points to a general shutdown of normal cellular operations. Furthermore, specific proteins crucial for the maintenance of the Golgi complex and vesicle transport, including a component of the oligomeric Golgi complex 5 and the ras-related protein RAB1, were found to be downregulated. nih.gov This finding correlates with electron microscopy observations that reveal a disruption of the Golgi apparatus and an accumulation of vesicles in AZA-1 treated cells. nih.gov

The table below summarizes the key functional categories of proteins affected by Azaspiracid-1 exposure as identified through proteomic studies.

| Regulation | Functional Protein Category | Specific Examples / Observations |

| Upregulated | Cellular Energy Metabolism | Proteins involved in ATP production. |

| Cytoskeleton Regulation | Proteins that manage cytoskeletal structure. | |

| Downregulated | Transcription & Translation | General suppression of protein synthesis machinery. |

| Protein Modification | Reduced activity in post-translational modifications. | |

| Golgi Maintenance & Vesicle Transport | Downregulation of Golgi complex 5 and RAB1. |

Cellular Response Characterization and Morphological Changes

Induction of Neuronal Differentiation Processes

Exposure to Azaspiracid-1 has been shown to induce notable morphological changes in neuronal model systems, specifically in the rat pheochromocytoma (PC12) cell line, which is a common model for the peripheral nervous system. mdpi.comnih.gov Studies have observed that AZA-1 prompts differentiation-related morphological alterations, characterized by the formation of neurite-like processes. mdpi.comnih.govresearchgate.net In the early stages following toxin application, the cells adopt a more differentiated phenotype before succumbing to cell death upon long-term exposure. mdpi.com These neurite-like protrusions are labeled with peripherin, a neuronal differentiation marker, suggesting that AZA-1 can trigger a differentiation-like state in these cells. mdpi.comresearchgate.net

Alterations in Peripherin Isoform Stoichiometry

The table below details the observed effects of Azaspiracid-1 on PC12 cells related to neuronal differentiation and peripherin expression.

| Observation | Description |

| Morphological Change | Induction of a differentiated phenotype with neurite-like protrusions. mdpi.comnih.gov |

| Peripherin Expression | Increased overall peripherin fluorescence and filament bundling in neurites. mdpi.com |

| Isoform Stoichiometry | Specific downregulation of one peripherin isoform. mdpi.comnih.gov |

Inhibition of Plasma Membrane Protein Endocytosis

Azaspiracid-1 has been identified as an inhibitor of endocytosis for plasma membrane proteins in epithelial cells. oup.comresearchgate.netnih.gov Research using MCF-7 breast cancer cells demonstrated that treatment with AZA-1 leads to the accumulation of a proteolytic fragment of E-cadherin and significant increases in the levels of Na+/K+-ATPase and the prolactin receptor at the cell membrane. oup.comnih.gov This effect was mimicked by latrunculin A, a known inhibitor of actin polymerization, suggesting that AZA-1's mechanism may involve disruption of the actin cytoskeleton, which is essential for the endocytic process. oup.com

Direct evidence for the inhibition of endocytosis was obtained by showing that AZA-1 blocked the internalization of an antibody bound to E-cadherin. oup.comnih.gov This blockade prevents the complete degradation of membrane proteins, leading to their accumulation. oup.com The effects on the E-cadherin system were also confirmed in other epithelial cell lines, including Caco-2 and Madin Darby canine kidney cells, indicating a potentially general mechanism in this cell type. oup.comnih.gov

Cellular Volume Regulation and c-Jun N-terminal Kinase (JNK) Activation

In cultured neurons, Azaspiracid-1 has been shown to induce a significant decrease in cellular volume. nih.govnih.gov This reduction in neuronal volume is a key event that is directly linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov JNK is a member of the mitogen-activated protein kinase (MAPK) family and is typically activated in response to cellular stress. nih.gov

The AZA-1-induced neurotoxicity and the associated increase in phosphorylated JNK can be mitigated by pre-incubating the neurons with inhibitors of certain ion channels and transporters, such as DIDS, amiloride, or ouabain. nih.gov These inhibitors also reverse the decrease in cellular volume caused by the toxin. nih.gov This indicates that the activation of JNK by AZA-1 is a secondary event, consequent to the disruption of ion fluxes and the subsequent reduction in cell volume. nih.govnih.gov

Comparative Cellular Effects of Azaspiracid-1 and its Major Analogues

Azaspiracid-1 (AZA-1) and its primary analogues, notably Azaspiracid-2 (AZA-2) and Azaspiracid-3 (AZA-3), exhibit potent cytotoxic effects across a range of mammalian cell lines, though their relative potencies and specific morphological impacts can differ. marine.ie Studies on Jurkat T lymphocyte cells have been instrumental in elucidating these differences. In these cells, all three analogues induce a lethal response that is both concentration- and time-dependent, with EC50 values in the sub- to low nanomolar range. marine.ie

Comparative analysis of their cytotoxicity based on EC50 values reveals a distinct order of potency: AZA-2 is the most potent, followed by AZA-3, and then AZA-1. Specifically, AZA-2 and AZA-3 have been shown to be approximately 8.3-fold and 4.5-fold more potent than AZA-1, respectively, in Jurkat T cells. marine.ie This highlights that the naturally occurring analogues of AZA-1 are highly potent compounds. marine.ie

While all three analogues are cytotoxic, there are unique morphological effects associated with AZA-1. Image analysis of exposed Jurkat cells has shown that the changes induced by AZA-1 are distinct from those caused by AZA-2 and AZA-3. marine.ie Furthermore, in human lymphocytes, while AZA-1 is known to increase cytosolic calcium and cAMP levels, AZA-2 and AZA-3 also clearly increase cytosolic cAMP levels. nih.govacs.org However, their effects on intracellular calcium are different. AZA-2 increases intracellular calcium concentration by releasing it from internal stores and promoting its influx from the extracellular medium. acs.org In contrast, AZA-3 does not empty intracellular stores but does increase cytosolic calcium levels via influx, and it also slightly alkalinizes the cytosol. acs.org

In studies using human intestinal epithelial Caco-2 cells, AZA-2 was found to significantly reduce cell proliferation in a concentration-dependent manner, with a 48-hour EC50 value of 12.65 nmol L⁻¹. mdpi.com This analogue induces apoptosis, oxidative stress, mitochondrial swelling, and autophagy in these cells. mdpi.com Both AZA-2 and AZA-3 are also reported to induce DNA fragmentation in Caco-2 cells. mdpi.com In cultured cerebellar neurons, AZA-2 and its methyl ester derivative (AZA-2-methyl ester) show higher cytotoxicity in younger cells, and their neurotoxic effect involves the activation of the c-Jun N-terminal kinase (JNK). nih.gov This points to a potential common target for AZA-1 and AZA-2. nih.gov

The following table summarizes the comparative cytotoxicity of Azaspiracid-1 and its major analogues in Jurkat T lymphocyte cells.

| Toxin | EC50 (nM) | Relative Potency (vs. AZA-1) |

| Azaspiracid-1 (AZA-1) | ~2.5 | 1.0 |

| Azaspiracid-2 (AZA-2) | ~0.3 | 8.3 |

| Azaspiracid-3 (AZA-3) | ~0.55 | 4.5 |

Data derived from studies on Jurkat T lymphocyte cells. marine.ie

Mechanistic Interactions of Azaspiracid-1 with Co-occurring Marine Biotoxins

In marine environments, azaspiracids can co-occur with other lipophilic biotoxins, particularly those from the okadaic acid (OA) group and yessotoxins (YTXs). mdpi.comresearchgate.net Understanding the mechanistic interactions of these co-occurring toxins is crucial, as they may lead to additive, synergistic, or antagonistic toxic effects. The toxins possess different molecular targets; for instance, OA is a known inhibitor of protein phosphatases 1 and 2A, while AZA-1's mechanisms include interference with ion channels and cytoskeletal structures. mdpi.comnih.govmdpi.com

Studies investigating the combined effects of AZA-1 and OA have generally indicated a lack of synergistic or additive effects on lethality in mice when administered orally. nih.gov Pathological effects were restricted to the gastrointestinal tract, and the absorption of both toxins from the GI tract was reduced when they were given together. nih.gov In vitro studies on human intestinal Caco-2 cells showed that mixtures of OA and AZA-1 resulted in a similar response in terms of reductase activity as OA alone, while the combined mixture led to a more pronounced increase in LDH leakage (indicating membrane damage) than OA alone at high concentrations. nih.gov Regarding lysosomal integrity, AZA-1 was more potent than OA, and their mixture produced strong effects. nih.gov Furthermore, while AZA-1 alone had minimal effect on the release of certain interleukins (IL-1β and IL-6), it appeared to potentiate the inflammatory response induced by OA for IL-6 and IL-8, suggesting a potential for synergistic interactions in inflammatory pathways. nih.govresearchgate.net

The interaction between AZA-1 and YTX has also been a subject of investigation. Oral toxicity studies in mice showed that the toxicity of YTX is not enhanced when co-administered with sub-lethal levels of AZA-1. marine.ie There were no clinical effects or pathological changes observed, and the already low absorption of YTX was not significantly altered by the presence of AZA-1. marine.ie However, in vitro studies on human intestinal cell models (Caco-2 and HIEC) have revealed more complex interactions. Using the combination index-isobologram method, binary mixtures of AZA-1 and YTX demonstrated increasing synergism with increasing toxin concentrations. researchgate.netnih.gov This synergistic effect was particularly notable for mixtures with high concentrations of YTX. researchgate.netnih.gov This contrasts with AZA-1/OA and YTX/OA mixtures, which showed increasing antagonism at higher concentrations. researchgate.netnih.gov These findings suggest that the hazard potential of AZA-1/YTX mixtures could be significant. researchgate.net

The table below summarizes the observed interactions between Azaspiracid-1 and other marine biotoxins in different experimental models.

| Toxin Combination | Experimental Model | Observed Interaction | Reference(s) |